molecular formula C10H9NO3 B8276103 1-(3-Nitro-4-vinyl-phenyl)-ethanone

1-(3-Nitro-4-vinyl-phenyl)-ethanone

Cat. No.: B8276103
M. Wt: 191.18 g/mol
InChI Key: VWSJVKNDKPZFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-4-vinyl-phenyl)-ethanone is an aromatic ketone derivative characterized by a nitro (-NO₂) group at the 3-position and a vinyl (-CH=CH₂) group at the 4-position of the phenyl ring.

Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(4-ethenyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C10H9NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h3-6H,1H2,2H3

InChI Key

VWSJVKNDKPZFAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural features, properties, and applications of 1-(3-Nitro-4-vinyl-phenyl)-ethanone and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities Applications/References
This compound (Target) 3-nitro, 4-vinyl C₉H₇NO₃ (inferred) High reactivity (vinyl); electron-deficient aromatic ring (nitro) Synthetic intermediate; potential polymer precursor
1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone 3-nitro, 4-benzyloxy C₁₅H₁₃NO₄ Lipophilic (benzyloxy); stable under standard conditions Intermediate in chemical synthesis
1-(3-nitrophenyl)ethanone 3-nitro C₈H₇NO₃ Electron-withdrawing nitro; characterized via mass spectrometry Analytical reference material
1-(3-hydroxy-4-nitrophenyl)-ethanone 3-nitro, 4-hydroxy C₈H₇NO₄ Enhanced solubility (hydroxy); potential antioxidant activity Antibacterial/antioxidant research
1-(2,5-dihydroxy-4-methoxyphenyl)ethanone 2,5-dihydroxy, 4-methoxy C₉H₁₀O₄ Strong α-glucosidase inhibition (multiple hydroxyls) Diabetes therapeutic research
1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone 2-hydroxy, 4-morpholino C₁₂H₁₅NO₃ DNA-PK inhibition; synergistic with radiation therapy Cancer drug development

Substituent Effects on Properties

Electronic and Reactivity Profile
  • Nitro Group : The nitro substituent at the 3-position (common in all analogs) deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. This group also increases polarity, affecting solubility .
  • Vinyl vs. Benzyloxy: The vinyl group in the target compound offers π-bond reactivity for polymerization or cross-coupling (e.g., Heck reaction), whereas the benzyloxy group in the analog (C₁₅H₁₃NO₄) provides steric bulk and lipophilicity .
  • Hydroxy/Methoxy Groups: Hydroxy groups (e.g., in C₈H₇NO₄) improve solubility and enable hydrogen bonding, critical for biological activity (e.g., antioxidant or enzyme inhibition) .

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